molecular formula C10H17NO4S B10756587 (3ar,5r,6s,7r,7ar)-5-(Hydroxymethyl)-2-Propyl-5,6,7,7a-Tetrahydro-3ah-Pyrano[3,2-D][1,3]thiazole-6,7-Diol

(3ar,5r,6s,7r,7ar)-5-(Hydroxymethyl)-2-Propyl-5,6,7,7a-Tetrahydro-3ah-Pyrano[3,2-D][1,3]thiazole-6,7-Diol

Cat. No.: B10756587
M. Wt: 247.31 g/mol
InChI Key: QWOPEBCGKASVQP-QXOHVQIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds contain one carbohydrate unit not glycosidically linked to another such unit

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,5R,6S,7R,7AR)-5-(HYDROXYMETHYL)-2-PROPYL-5,6,7,7A-TETRAHYDRO-3AH-PYRANO[3,2-D][1,3]THIAZOLE-6,7-DIOL typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano-thiazole core, followed by the introduction of the hydroxymethyl and propyl groups. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process may also include purification steps such as crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3AR,5R,6S,7R,7AR)-5-(HYDROXYMETHYL)-2-PROPYL-5,6,7,7A-TETRAHYDRO-3AH-PYRANO[3,2-D][1,3]THIAZOLE-6,7-DIOL undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, ethers, and esters. These derivatives can have different chemical and biological properties, making them useful in various applications.

Scientific Research Applications

(3AR,5R,6S,7R,7AR)-5-(HYDROXYMETHYL)-2-PROPYL-5,6,7,7A-TETRAHYDRO-3AH-PYRANO[3,2-D][1,3]THIAZOLE-6,7-DIOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3AR,5R,6S,7R,7AR)-5-(HYDROXYMETHYL)-2-PROPYL-5,6,7,7A-TETRAHYDRO-3AH-PYRANO[3,2-D][1,3]THIAZOLE-6,7-DIOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AR,5R,6S,7R,7AR)-5-(HYDROXYMETHYL)-2-PROPYL-5,6,7,7A-TETRAHYDRO-3AH-PYRANO[3,2-D][1,3]THIAZOLE-6,7-DIOL is unique due to its specific pyrano-thiazole structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

(3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-propyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol

InChI

InChI=1S/C10H17NO4S/c1-2-3-6-11-7-9(14)8(13)5(4-12)15-10(7)16-6/h5,7-10,12-14H,2-4H2,1H3/t5-,7-,8-,9-,10-/m1/s1

InChI Key

QWOPEBCGKASVQP-QXOHVQIXSA-N

Isomeric SMILES

CCCC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O

Canonical SMILES

CCCC1=NC2C(C(C(OC2S1)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.